Cas no 50802-21-6 (24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)-)
50802-21-6 structure
Product Name:24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)-
Número CAS:50802-21-6
MF:C28H36O3
Megavatios:420.583648681641
CID:370357
PubChem ID:101520
Update Time:2025-04-19
24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)- Propiedades químicas y físicas
Nombre e identificación
-
- 24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)-
- Tingenin A
- tingenone
- 3-Hydroxy-24,29-dinor-D:A-friedoolean-1(10),3,5,7-tetrene-2,21-dione
- 3-Hydroxy-24,29-dinorfriedela-1(10),3,5,7-tetrene-2,21-dione
- Maitenin
- S6872000
- Tingenone III
- BDBM512755
- acs.jmedchem.1c00409_ST.349
- (6bS,8aS,11R,12aR,12bS,14aR)-3-hydroxy-4,6b,8a,11,12b,14a-hexamethyl-2,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a-tetradecahydropicene-2,10-dione
- 50802-21-6
- maitenine
- (6aS,6bS,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione
- 20-decarboxy-20-oxocelastrol
- Maytenin
- SCHEMBL17064
- (9beta,13alpha,14beta,20beta)-3-Hydroxy-9,13-dimethyl-24,25,26,30-tetranoroleana-1(10),3,5,7-tetraene-2,21-dione
- NSC 608781
- Tingenon
- NSC608781
- DTXSID401318599
- R35Y6B78ZS
- NSC-608781
- 24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione, 3-hydroxy-9,13-dimethyl-, (9beta,13alpha,14beta,20beta)-
- D:A-Friedo-24,30-dinoroleana-1(10),3,5,7-tetraene-2,21-dione, 3-hydroxy-, (20-beta)-
- AKOS040746411
- D:A-Friedo-24,3,5,7-tetraene- 2,21-dione, 3-hydroxy-, (20.beta.)-
- Q27108447
- C08638
- SCHEMBL20957664
- CHEBI:9602
- (6aR,6bR,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione
- Maytenin Tingenone
-
- Renchi: 1S/C28H36O3/c1-16-13-23-25(3,15-21(16)30)9-11-27(5)22-8-7-18-17(2)24(31)20(29)14-19(18)26(22,4)10-12-28(23,27)6/h7-8,14,16,23,31H,9-13,15H2,1-6H3/t16-,23-,25+,26+,27-,28+/m1/s1
- Clave inchi: WSTYNZDAOAEEKG-GWJSGULQSA-N
- Sonrisas: O=C1[C@H](C)C[C@@H]2[C@](C)(C1)CC[C@]1(C)C3=CC=C4C(C)=C(C(C=C4[C@]3(C)CC[C@]12C)=O)O
Atributos calculados
- Calidad precisa: 420.26658
- Masa isotópica única: 420.266
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 31
- Cuenta de enlace giratorio: 0
- Complejidad: 1040
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 6
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 5.4
- Superficie del Polo topológico: 54.4Ų
Propiedades experimentales
- Denso: 1.0906 (rough estimate)
- Punto de fusión: 203.5°C
- Punto de ebullición: 477.74°C (rough estimate)
- Punto de inflamación: 334.6°C
- índice de refracción: 1.4700 (estimate)
- PSA: 54.37
- Logp: 6.42190
24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)- PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | T24884-5 mg |
Tingenone |
50802-21-6 | 98% | 5mg |
¥ 7,000 | 2023-07-10 | |
| TargetMol Chemicals | T24884-5mg |
Tingenone |
50802-21-6 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
| TargetMol Chemicals | T24884-25mg |
Tingenone |
50802-21-6 | 25mg |
¥ 10600 | 2024-07-19 |
24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)- Literatura relevante
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
50802-21-6 (24,25,26,30-Tetranoroleana-1(10),3,5,7-tetraene-2,21-dione,3-hydroxy-9,13-dimethyl-, (9b,13a,14b,20b)-) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Lote
Hunan Well Medicine Synthesis Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shanghai Bent Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos